Irak4-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irak4-IN-20 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of the innate immune system, particularly those mediated by toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By inhibiting IRAK4, this compound can modulate inflammatory responses and has potential therapeutic applications in various inflammatory and autoimmune diseases, as well as certain cancers .
Preparation Methods
The synthesis of Irak4-IN-20 involves several key steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to introduce the desired functional groups. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized processes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and high purity of the final product .
Chemical Reactions Analysis
Irak4-IN-20 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions include various functionalized derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications .
Scientific Research Applications
Irak4-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of IRAK4 in various chemical reactions and pathways.
Biology: Employed in research to understand the signaling mechanisms of the innate immune system and the role of IRAK4 in inflammation and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and systemic lupus erythematosus. .
Mechanism of Action
Irak4-IN-20 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways mediated by TLRs and IL-1Rs, leading to a reduction in the activation of nuclear factor kappa B (NF-κB) and other downstream effectors. As a result, the production of pro-inflammatory cytokines and other inflammatory mediators is suppressed, thereby modulating the immune response and reducing inflammation .
The molecular targets and pathways involved include the myddosome complex, which consists of MyD88, IRAK4, and other proteins. By targeting IRAK4, this compound interferes with the formation and function of the myddosome, ultimately affecting the downstream signaling events that drive inflammation and immune responses .
Comparison with Similar Compounds
Irak4-IN-20 can be compared with other IRAK4 inhibitors, such as:
CA-4948: Another IRAK4 inhibitor with similar mechanisms of action but different chemical structure and pharmacokinetic properties
Emavusertib: An investigational IRAK4 inhibitor currently in clinical trials for various cancers and inflammatory diseases.
PF-06650833: A selective IRAK4 antagonist with distinct binding properties and therapeutic potential.
The uniqueness of this compound lies in its specific chemical structure, which may confer advantages in terms of selectivity, potency, and pharmacokinetics compared to other IRAK4 inhibitors.
Properties
IUPAC Name |
N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O3/c1-20(2,31)8-9-29-12-13-10-17(14(21(3,4)32)11-16(13)28-29)27-19(30)15-6-5-7-18(26-15)22(23,24)25/h5-7,10-12,31-32H,8-9H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFPCWIBSBZRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(C)(C)O)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.